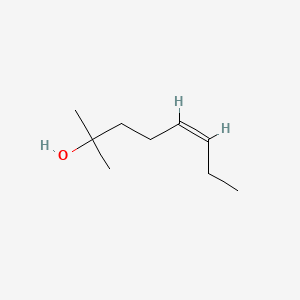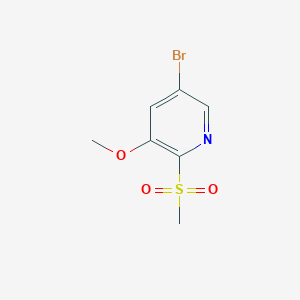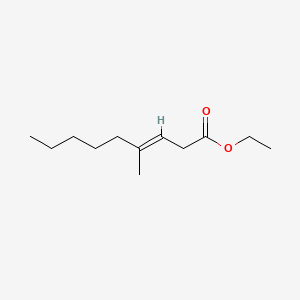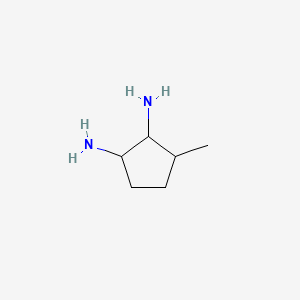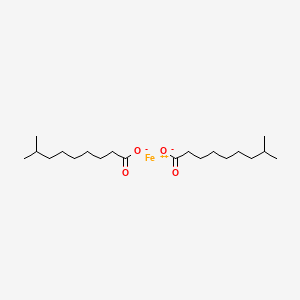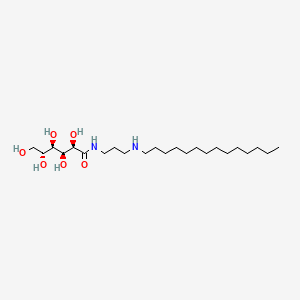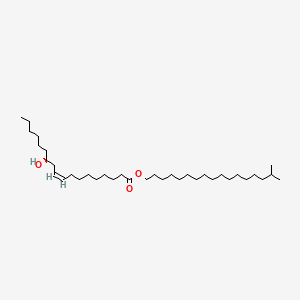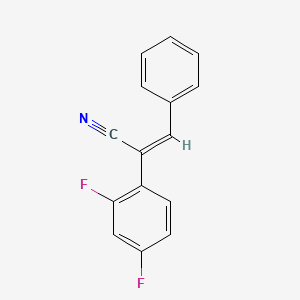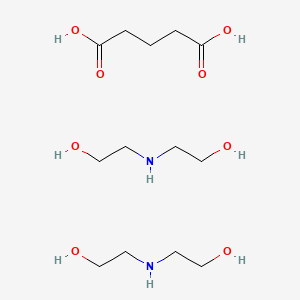
Bis(bis(2-hydroxyethyl)ammonium) glutarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(bis(2-hydroxyethyl)ammonium) glutarate is a chemical compound with the molecular formula C13H30N2O8 and a molecular weight of 342.3859 g/mol It is known for its unique structure, which includes two bis(2-hydroxyethyl)ammonium groups attached to a glutarate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(bis(2-hydroxyethyl)ammonium) glutarate typically involves the reaction of glutaric acid with bis(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Glutaric Acid+2Bis(2-hydroxyethyl)amine→Bis(bis(2-hydroxyethyl)ammonium) glutarate
The reaction is usually conducted in an aqueous medium at a specific pH to facilitate the formation of the ammonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistency and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(bis(2-hydroxyethyl)ammonium) glutarate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogens and other nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
Bis(bis(2-hydroxyethyl)ammonium) glutarate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mécanisme D'action
The mechanism of action of bis(bis(2-hydroxyethyl)ammonium) glutarate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and ionic interactions with biomolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-hydroxyethyl)ammonium erucate: This compound is similar in structure but contains an erucate backbone instead of glutarate.
Bis(2-hydroxyethyl)ammonium succinate: Similar to bis(bis(2-hydroxyethyl)ammonium) glutarate but with a succinate backbone.
Uniqueness
This compound is unique due to its specific glutarate backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
85029-94-3 |
|---|---|
Formule moléculaire |
C13H30N2O8 |
Poids moléculaire |
342.39 g/mol |
Nom IUPAC |
2-(2-hydroxyethylamino)ethanol;pentanedioic acid |
InChI |
InChI=1S/C5H8O4.2C4H11NO2/c6-4(7)2-1-3-5(8)9;2*6-3-1-5-2-4-7/h1-3H2,(H,6,7)(H,8,9);2*5-7H,1-4H2 |
Clé InChI |
AWWDAEGJAIEXNI-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)O)CC(=O)O.C(CO)NCCO.C(CO)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



